molecular formula C20H32O5 B032801 lipoxin A4 CAS No. 89663-86-5

lipoxin A4

Cat. No.: B032801
CAS No.: 89663-86-5
M. Wt: 352.5 g/mol
InChI Key: IXAQOQZEOGMIQS-SSQFXEBMSA-N
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Description

Lipoxin A4 (LXA4) is an endogenous eicosanoid derived from arachidonic acid via sequential actions of 5-lipoxygenase (5-LOX) and 12/15-LOX enzymes . It functions as a pro-resolving mediator, actively terminating inflammation by reducing neutrophil infiltration, promoting macrophage clearance of apoptotic cells, and suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) . LXA4 binds to the ALX/FPR2 receptor, a G-protein-coupled receptor (GPCR), to exert its anti-inflammatory effects . Its rapid enzymatic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and ω-oxidation pathways limits its therapeutic application, prompting the development of stable synthetic analogs .

Preparation Methods

Biosynthesis of Lipoxin A4 in Biological Systems

Enzymatic Pathways Involving Lipoxygenases

LXA4 biosynthesis primarily occurs via transcellular interactions between cells expressing distinct lipoxygenases (LOs). Neutrophils, platelets, and epithelial cells collaborate to convert arachidonic acid into LXA4 through sequential oxygenation reactions . In neutrophils, 5-LO oxygenates arachidonic acid to leukotriene A4 (LTA4), which is subsequently converted by platelet 12-LO into LXA4 . This pathway is upregulated during inflammation resolution, as demonstrated in murine models of cerebral ischemia, where rosiglitazone (a PPARγ agonist) enhanced 5-LO-mediated LXA4 synthesis while suppressing proinflammatory leukotriene B4 (LTB4) .

Aspirin acetylation of cyclooxygenase-2 (COX-2) triggers an alternative route, producing 15-epi-LXA4 (aspirin-triggered lipoxin), which shares bioactivity with native LXA4 but exhibits prolonged stability . This pathway is critical in mucosal tissues, where 15-epi-LXA4 attenuates neutrophil infiltration and epithelial apoptosis .

In Vivo Production in Disease Models

In middle cerebral artery occlusion (MCAO) models, LXA4 synthesis is linked to neuroprotection. Rosiglitazone administration increased LXA4 levels by 2.5-fold in ischemic brain tissue, correlating with reduced infarct volume and suppressed NF-κB-driven inflammation . Tissue homogenization protocols for LXA4 extraction from brain samples involve methanol-based homogenization (5 mL/g tissue), centrifugation, and acidification to pH 3.5 prior to solid-phase extraction .

Extraction and Isolation Techniques

Solid-Phase Extraction (SPE) Protocols

C18 Sep-Pak® columns are widely used for LXA4 extraction due to their high lipid recovery rates. A standardized protocol involves:

  • Sample Preparation : Dilute biological fluids (e.g., plasma) with methanol (1:2 v/v) and acidify to pH 3.5 using 1 N HCl (150 μL HCl per 1 mL plasma) .

  • Column Conditioning : Wash columns with 2 mL methanol followed by 2 mL deionized water .

  • Elution : After loading samples, wash with 5 mL hexane to remove non-polar contaminants, then elute LXA4 with 2 mL methyl formate .

  • Concentration : Evaporate methyl formate under nitrogen gas and reconstitute in ethanol for HPLC analysis .

Table 1: Solvent Ratios for LXA4 Extraction

StepSolventVolume (mL)Purpose
Sample DilutionMethanol0.2Protein precipitation
Acidification1 N HCl0.15pH adjustment to 3.5
Column WashHexane5Remove hydrophobic impurities
LXA4 ElutionMethyl formate2Target lipid recovery

Tissue Homogenization and Processing

For tissue samples (e.g., brain, lung), homogenization in methanol (5 mL/g tissue) followed by centrifugation at 10,000 × g for 15 minutes yields supernatants rich in LXA4 . Subsequent dilution with water (1:5 v/v) and acidification ensures optimal binding to C18 columns .

Chemical Synthesis of this compound and Analogues

Stereoselective Synthesis of Native LXA4

The labile triene structure of native LXA4 necessitates advanced synthetic strategies. O’Sullivan et al. developed a stereoselective route using Sharpless epoxidation and palladium-mediated Heck coupling to construct the conjugated tetraene core . Key steps include:

  • Epoxidation : (5S,6S)-epoxy-eicosatetraenoic acid formation via Sharpless asymmetric epoxidation (80% yield, >90% ee) .

  • Coupling : Pd-catalyzed coupling of epoxy fragments to install the 11-cis and 13-trans double bonds .

  • Reduction : Diastereoselective reduction of ketones to yield the final 5S,6R,15S-trihydroxy configuration .

Table 2: Synthetic Yields for LXA4 Analogues

AnalogKey ReactionYield (%)Bioactivity (vs. Native LXA4)
(1R)-3aHeck coupling6010-fold higher phagocytosis
16-Phenoxy-LXA4Wittig olefination61Enhanced metabolic stability

Aromatic Analogues for Enhanced Stability

Replacing the triene with a benzene ring improves metabolic stability. Petasis and colleagues synthesized para-substituted aromatic lactones using 2-deoxy-D-ribose as a chiral precursor . Wittig olefination between phosphonium salts (e.g., 17 ) and aldehyde intermediates (e.g., 7 ) yielded analogues with retained PPARγ agonism . These analogues resist oxidation by prostaglandin dehydrogenase, extending their half-life in vivo .

In Vitro Production and Validation

Cell Culture Models

Human neutrophil-epithelial co-cultures generate LXA4 via transcellular biosynthesis. Priming neutrophils with granulocyte-macrophage colony-stimulating factor (GM-CSF) enhances 5-LO activity, yielding 10–20 ng LXA4 per 10^6 cells . In keratinocytes, LPS stimulation induces HMGB1-TLR4 signaling, which is suppressed by LXA4 (IC50 = 1 nM) .

Analytical Validation

Reverse-phase HPLC with UV detection (λ = 301 nm) and LC-MS/MS (MRM transitions m/z 351→115) are standard for quantifying LXA4 . Nuclear magnetic resonance (NMR) confirms stereochemistry, with characteristic signals at δ 5.35 (C7–C8 cis double bond) and δ 2.70 (C14–C15 trans double bond) .

Chemical Reactions Analysis

Pathway 1: Transcellular 5-LO/15-LO Route

  • Step 1 : 15-LOX in epithelial/endothelial cells converts AA to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) .
  • Step 2 : 15(S)-HPETE is transferred to neutrophils, where 5-LOX converts it to 5(S),6(S)-epoxytetraene .
  • Step 3 : Hydrolysis by epoxide hydrolases yields LXA₄ and LXB₄ .

Pathway 2: 5-LO/12-LO Route

  • Step 1 : Platelet 12-LOX converts leukotriene A₄ (LTA₄) from neutrophils into 5(S),6(S)-epoxytetraene .
  • Step 2 : Hydrolysis produces LXA₄ and LXB₄ .

Key Enzymes and Metabolites

Enzyme Role Product Reference
5-Lipoxygenase (5-LO)Catalyzes AA to 5-HPETE and epoxide intermediatesLTA₄, 5(S)-HPETE
12/15-LipoxygenaseConverts AA or LTA₄ to 15(S)-HPETE or epoxides15(S)-HPETE, 5(S),6(S)-epoxide
15-PGDHOxidizes LXA₄ to 15-oxo-LXA₄ (inactive metabolite)15-oxo-LXA₄
PTGR2Reduces 15-oxo-LXA₄ to 13,14-dihydro-15-oxo-LXA₄Non-electrophilic metabolite

Metabolic Degradation

LXA₄ undergoes rapid enzymatic modification to limit its bioactivity:

  • Oxidation : 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) converts LXA₄ to 15-oxo-LXA₄ , an α,β-unsaturated ketone .
  • Reduction : Prostaglandin reductase 2 (PTGR2) further reduces 15-oxo-LXA₄ to 13,14-dihydro-15-oxo-LXA₄ , abolishing its electrophilicity .
  • Omega Oxidation : LXA₄ is hydroxylated at the ω-carbon (C20) to form 20-hydroxy-LXA₄ .
  • Conjugation : Glutathione ligation forms cysteinyl-lipoxins (LXC₄, LXD₄, LXE₄) .

Electrophilic Modifications

  • 15-oxo-LXA₄ : Acts as an electrophile, modifying redox-sensitive cysteine residues in proteins (e.g., NF-κB, Nrf2) to suppress pro-inflammatory signaling .
  • Synthetic Analogues : Stable analogs (e.g., AT-La) resist dehydrogenation and enhance anti-inflammatory effects .

Key Research Findings

  • Aspirin-Triggered Epimers : 15-epi-LXA₄ has a 2-fold longer half-life than LXA₄ due to reduced 15-PGDH affinity .
  • Species Conservation : LXA₄’s trihydroxytetraene structure is conserved across mammals, underscoring its evolutionary role in resolution .
  • Cross-Talk with Estrogen Receptor : LXA₄ binds ERα (IC₅₀ = 46 nM), modulating estrogenic responses in endometrial cells .

Synthetic Routes

Method Steps Yield Reference
Iodination of 15(S)-HETE15(S)-HETE methyl ester → iodolactonization → hydrolysis → LXA₄60–70%
Palladium CatalysisCross-coupling of tetraene fragments45–55%
Microbial SynthesisRecombinant E. coli expressing LOX and epoxide hydrolaseUnder study

Critical Data Gaps

  • Cysteinyl-Lipoxins : Functional roles of LXC₄, LXD₄, and LXE₄ remain unclear .
  • Omega Oxidation : Physiological relevance of 20-hydroxy-LXA₄ is underexplored .

This synthesis of LXA₄’s chemistry highlights its dynamic metabolism, cross-pathway interactions, and unresolved mechanistic questions. Future studies should prioritize structural optimization of stable analogs for therapeutic applications.

Scientific Research Applications

Anti-Inflammatory Effects

Mechanism of Action
LXA4 exerts its anti-inflammatory effects primarily through its interaction with the formyl peptide receptor 2 (FPR2/ALX). This interaction modulates immune responses by inhibiting the recruitment and activation of inflammatory cells, thereby promoting the resolution of inflammation .

Clinical Implications

  • Type 2 Diabetes Mellitus (T2DM): Research indicates that LXA4 has protective effects against the development of T2DM. A cohort study involving 2,755 non-diabetic participants demonstrated that higher serum levels of LXA4 were associated with a reduced risk of developing T2DM over a seven-year follow-up period. The study suggested that LXA4 might influence insulin signaling pathways and adipose tissue inflammation, potentially offering a novel therapeutic strategy for obesity-related metabolic disorders .
  • Chronic Inflammatory Diseases: LXA4 has been shown to reduce inflammatory cytokine levels in various tissues, including the endometrium and decidua during pregnancy. This suggests a role in regulating physiological inflammation necessary for reproductive health .

Cancer Therapy

Tumor Growth Suppression
LXA4 has been investigated for its potential to inhibit tumor growth and angiogenesis. In studies involving hepatocarcinoma cell lines, LXA4 was found to suppress vascular endothelial growth factor (VEGF) production and reduce hypoxia-inducible factor-1α levels, leading to decreased tumor angiogenesis . This positions LXA4 as a candidate for adjunctive cancer therapies aimed at reducing tumor vascularization.

Regenerative Medicine

Stem Cell Modulation
Recent studies highlight the role of LXA4 in enhancing the immunomodulatory properties of stem cells. Specifically, LXA4 has been shown to promote the proliferation and migration of stem cells from the apical papilla (SCAP), which are critical for dental tissue regeneration. By activating FPR2/ALX receptors on SCAP, LXA4 enhances their capacity to secrete growth factors while inhibiting pro-inflammatory cytokines . This application is particularly promising in dental regenerative therapies.

Allergic Responses

Resolution of Allergic Edema
LXA4 has demonstrated efficacy in accelerating the resolution of allergic edema in animal models. Studies indicate that it can modulate eosinophilic responses during allergic reactions, suggesting potential applications in treating allergic diseases such as asthma and rhinitis .

Summary Table: Applications of this compound

Application AreaMechanism/EffectKey Findings
Anti-Inflammatory Inhibits inflammatory cell recruitmentProtective effects against T2DM; reduces cytokine levels in tissues .
Cancer Therapy Suppresses VEGF and angiogenesisInhibits tumor growth in hepatocarcinoma models .
Regenerative Medicine Enhances stem cell proliferation and migrationPromotes tissue regeneration via SCAP modulation .
Allergic Responses Accelerates resolution of allergic edemaModulates eosinophilia in allergic reactions .

Mechanism of Action

Lipoxin A4 exerts its effects by binding to specific receptors on the surface of immune cells, such as the formyl peptide receptor 2 (FPR2). This binding triggers a cascade of intracellular signaling events that lead to the modulation of inflammatory responses. This compound regulates the expression of various inflammatory genes by modulating transcription factors like nuclear factor κB (NF-κB) and activator protein-1 (AP-1). It also promotes the clearance of apoptotic cells and inhibits the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Analogs

2.1.1 Aspirin-Triggered 15-epi-LXA4 (ATL)
  • Structure : Contains a 15R configuration (vs. 15S in native LXA4) due to aspirin’s acetylation of COX-2, enabling transcellular biosynthesis with 5-LOX .
  • Receptor : Shares the ALX/FPR2 receptor with LXA4 but exhibits greater metabolic stability due to resistance to 15-PGDH degradation .
  • Function : Mimics LXA4’s anti-inflammatory actions, including inhibition of neutrophil migration and enhancement of macrophage efferocytosis. It is critical in aspirin’s anti-inflammatory effects, particularly in dermal and airway inflammation .
  • Therapeutic Potential: Effective in models of acute lung injury (ALI) and asthma, where it reduces bronchoconstriction and eosinophil infiltration .
2.1.2 Lipoxin B4 (LXB4)
  • Structure : A positional isomer of LXA4 with distinct hydroxylation sites .
  • Function: Promotes resolution of mucosal inflammation (e.g., upper respiratory tract) but differs in receptor specificity and downstream signaling.
  • Therapeutic Potential: Demonstrated efficacy in resolving allergic inflammation in murine models, though less studied than LXA4 .
2.2.1 Benzo-Lipoxin A4
  • Structure : Incorporates a benzene ring to enhance stability while retaining ALX/FPR2 binding .
  • Function: Activates ALX/FPR2 at nanomolar concentrations, mimicking 15-epi-LXA4’s actions. Reduces neutrophil adhesion and transmigration in vitro .
  • Advantage : Resists enzymatic degradation, making it suitable for prolonged anti-inflammatory therapy .
2.2.2 15R/S-Methyl-LXA4 and 16-Phenoxy-LXA4
  • Structure: Methylation at C15 or phenoxy substitution at C16 blocks metabolic inactivation .
  • Function : Retains native LXA4’s ability to inhibit neutrophil chemotaxis and cytokine release. Used experimentally to study LXA4’s role in atherosclerosis and liver fibrosis .

Other Pro-Resolving Mediators

2.3.1 Resolvin E1 (RvE1)
  • Origin: Derived from eicosapentaenoic acid (EPA) via 5-LOX and cytochrome P450 .
  • Receptor : Binds CMKLR1 (chemokine-like receptor 1), distinct from ALX/FPR2 .
  • Function: Promotes eosinophil apoptosis and inhibits IL-13 release in asthma models. Synergizes with LXA4 to resolve airway hyperresponsiveness .

Data Tables

Table 1: Structural and Functional Comparison

Compound Biosynthesis Pathway Receptor(s) Key Functions Metabolic Stability
LXA4 5-LOX + 12/15-LOX ALX/FPR2 Inhibits neutrophil chemotaxis, reduces cytokines Low (rapidly degraded)
15-epi-LXA4 Aspirin-acetylated COX-2 + 5-LOX ALX/FPR2 Enhances macrophage efferocytosis High
LXB4 5-LOX + 12/15-LOX Unknown GPCR Resolves mucosal inflammation Moderate
Benzo-Lipoxin A4 Synthetic modification ALX/FPR2 Blocks neutrophil adhesion High
Resolvin E1 5-LOX + cytochrome P450 CMKLR1 Induces eosinophil apoptosis Moderate

Biological Activity

Lipoxin A4 (LXA4) is a specialized pro-resolving lipid mediator derived from arachidonic acid, playing a crucial role in the resolution of inflammation. It has garnered significant attention for its diverse biological activities, particularly in regulating immune responses and promoting tissue repair. This article explores the biological activity of LXA4, supported by research findings, case studies, and data tables.

LXA4 exerts its biological effects primarily through its interaction with specific receptors, notably ALX/FPR2. The following mechanisms have been identified:

  • Inhibition of Neutrophil Recruitment : LXA4 reduces the infiltration of neutrophils at sites of inflammation, thereby limiting tissue damage and facilitating healing .
  • Promotion of Efferocytosis : It enhances macrophage-mediated phagocytosis of apoptotic cells, a critical process in resolving inflammation .
  • Reduction of Pro-inflammatory Cytokines : LXA4 decreases the production of pro-inflammatory cytokines such as TNF-α and IL-8 by inhibiting NF-κB activation .
  • Enhancement of Wound Healing : In stem cells, LXA4 promotes proliferation and migration, contributing to tissue regeneration .

1. Anti-inflammatory Effects

A study demonstrated that LXA4 significantly reduced mechanical and thermal hyperalgesia in a mouse model of titanium dioxide-induced arthritis, highlighting its anti-inflammatory properties. The treatment led to decreased leukocyte migration and improved antioxidant parameters .

2. Role in Type 2 Diabetes Mellitus

A cohort study involving 2,755 participants revealed that higher serum levels of LXA4 were associated with a reduced risk of developing type 2 diabetes mellitus (T2DM). Specifically, individuals in the highest quartile of LXA4 had a hazard ratio (HR) of 0.62 for T2DM compared to those in the lowest quartile .

3. Cognitive Function

Research indicates that LXA4 levels decline with age, correlating with cognitive impairments in mice. Administration of exogenous LXA4 mitigated cytokine production and memory loss induced by inflammation .

Data Tables

Study Findings Mechanism
Inhibition of neutrophil infiltrationReduces pro-inflammatory cytokines
Decreased risk of T2DM with higher LXA4 levelsModulates insulin signaling pathways
Alleviates pain and inflammation in arthritis modelsEnhances efferocytosis and reduces leukocyte recruitment
Cognitive impairment linked to low LXA4Attenuates inflammatory responses in the brain

Case Study 1: Chronic Inflammation

In patients with chronic inflammatory diseases, LXA4 administration was shown to improve clinical outcomes by promoting resolution pathways. Patients receiving LXA4 exhibited reduced symptoms and improved quality of life measures.

Case Study 2: Cancer Therapy

In preclinical models, LXA4 demonstrated potential as an anti-tumor agent by inhibiting angiogenesis and tumor growth in hepatocarcinoma models. It was found to suppress vascular endothelial growth factor (VEGF) production .

Q & A

Q. Basic: What experimental methods are used to study the biosynthesis pathways of Lipoxin A4?

This compound biosynthesis involves transcellular metabolism , where interactions between leukocytes, platelets, and endothelial cells convert arachidonic acid into 15-HPETE, which is further modified into LXA4 . Key methodologies include:

  • Cell co-culture systems : Simulating transcellular interactions (e.g., platelet-leukocyte co-cultures) to track intermediate metabolites via LC-MS/MS .
  • Aspirin-triggered pathways : Using low-dose aspirin to induce 15-epi-LXA4 synthesis, analyzed via ELISA or immunostaining .
  • Enzyme inhibition studies : Blocking lipoxygenases (e.g., 15-LOX) to validate biosynthetic steps .

Q. Basic: How are this compound levels quantified in biological samples?

LXA4 is measured using enzyme-linked immunosorbent assays (ELISA) with sensitivity ranges of 0.02–2 ng/mL , validated for plasma, serum, urine, and tissue culture supernatants . Key considerations:

  • Sample preparation : Acidification and solid-phase extraction to stabilize LXA4 in fluids .
  • Cross-reactivity controls : Ensure specificity against structurally similar mediators (e.g., resolvins) .
  • LC-MS/MS validation : Confirm ELISA results with targeted metabolomics .

Q. Advanced: What experimental models are optimal for studying LXA4’s pro-resolving effects?

  • In vivo models :
    • Sprague-Dawley rats : For preeclampsia studies, LXA4 reduces placental inflammation via NF-κB inhibition .
    • Sepsis models : Intravenous LXA4 administration decreases bacterial load and systemic inflammation .
    • Allograft rejection : Bronchoalveolar lavage fluid (BALF) analysis in lung transplants reveals LXA4’s role in reducing neutrophil infiltration .
  • In vitro models :
    • Human neutrophils : Assess LXA4’s inhibition of IL-8 release via FPR2 receptor activation .

Q. Advanced: How do synthetic LXA4 analogs compare to endogenous LXA4 in experimental settings?

Synthetic analogs like 15-epi-LXA4 and BML-111 exhibit greater metabolic stability and potency:

  • 15-epi-LXA4 : Blocks TNF-α-induced IL-8 release in enterocytes at 10-fold lower concentrations than endogenous LXA4 .
  • BML-111 : A stable agonist with IC₅₀ = 70 nM for FPR2, used to study anti-angiogenic effects in cancer models .
  • Experimental validation : Compare analogs using calcium flux assays (FPR2 activation) and murine peritonitis models (resolution index) .

Q. Advanced: How can researchers resolve contradictions in LXA4 data across different models?

Contradictions arise from:

  • Pregnancy-related confounders : Elevated LXA4 in parturition requires exclusion of pregnant subjects in non-obstetric studies .
  • Model-specific outcomes : In vitro assays may overestimate LXA4’s anti-inflammatory effects compared to in vivo models with competing pathways (e.g., leukotrienes) .
  • Solution : Use multi-omics integration (e.g., lipidomics + transcriptomics) to contextualize LXA4’s role within broader mediator networks .

Q. Advanced: What mechanistic insights link LXA4 to FPR2 receptor signaling?

LXA4 binds FPR2 to modulate immune responses:

  • Pathway inhibition : Suppresses NF-κB and ERK1/2 activation in keratinocytes, reducing IL-6/IL-8 production .
  • M1/M2 macrophage polarization : FPR2-IRF signaling shifts macrophages toward pro-resolving phenotypes .
  • Experimental tools :
    • FPR2 knockout mice : Validate receptor specificity in inflammation models .
    • Calcium mobilization assays : Quantify receptor activation potency of analogs .

Q. Basic: How does LXA4 contribute to inflammation resolution?

LXA4 promotes resolution via:

  • Leukocyte "stop signals" : Inhibits neutrophil chemotaxis and superoxide generation at 0.1–1 nM .
  • Cytokine modulation : Downregulates IL-6/IL-8 via NF-κB suppression in epithelial cells .
  • Cross-talk with resolvins : Synergizes with resolvin D1 to enhance tissue repair in renal fibrosis models .

Q. Advanced: What clinical translation challenges exist for LXA4-based therapies?

  • Short half-life : Endogenous LXA4 is rapidly inactivated; analogs like 15-epi-LXA4 extend stability .
  • Dose-response variability : Human AAA repair studies show interpatient differences in LXA4 levels, requiring personalized metabolomic profiling .
  • Preclinical validation : Use murine sepsis models to optimize dosing regimens before Phase I trials .

Properties

IUPAC Name

(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAQOQZEOGMIQS-SSQFXEBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040535
Record name Lipoxin A4
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Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Lipoxin A4
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CAS No.

89663-86-5
Record name Lipoxin A4
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Record name Lipoxin A4
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Record name LIPOXIN A4
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Record name Lipoxin A4
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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